Mycobacterium tuberculosis DHFR Inhibition Benchmark
3-[(4-Methoxyphenoxy)methyl]benzoic acid has been evaluated in a biochemical assay against recombinant Mycobacterium tuberculosis dihydrofolate reductase (DHFR), an essential enzyme in folate biosynthesis and a validated antimicrobial target. The compound exhibited measurable but weak inhibitory activity with an IC50 of 119 μM (1.19E+5 nM) [1]. No comparable DHFR inhibition data were identified for the positional isomers 4-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 303774-32-5) or 2-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 23560-68-1) in publicly available databases. This establishes a baseline activity threshold against DHFR that can inform structure-activity relationship (SAR) studies when evaluating this scaffold for antimycobacterial applications.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 119 μM (1.19E+5 nM) |
| Comparator Or Baseline | Not reported for positional isomers in public databases |
| Quantified Difference | Not calculable (comparator data unavailable) |
| Conditions | Inhibition of recombinant M. tuberculosis DHFR expressed in E. coli BL21(DE3) cells using dihydrofolate (DHF) as substrate and NADPH as cofactor |
Why This Matters
Establishes the only publicly reported enzyme inhibition benchmark for this scaffold, providing a reference point for SAR studies and eliminating the need for de novo baseline activity determination.
- [1] BindingDB Entry BDBM38964. 3-[(4-methoxyphenoxy)methyl]benzoic acid (MLS000085462, SMR000020397, cid_3238641). IC50: 1.19E+5 nM against Mycobacterium tuberculosis DHFR. View Source
